6-Methyl-1,4-thiazepane-1,1-dione hydrochloride

Medicinal chemistry Fragment-based drug discovery Scaffold hopping

6-Methyl-1,4-thiazepane-1,1-dione hydrochloride is a unique 3D fragment featuring a 6-methyl substituted 1,1-dioxide core. Its regiospecific methyl pattern and sulfone oxidation state differentiate it from common 5- or 7-methyl variants, enabling scaffold-hopping and SAR studies. The hydrochloride salt ensures superior aqueous solubility for polar reactions. Choose this precisely defined building block for expanding fragment libraries with underrepresented 3D character.

Molecular Formula C6H14ClNO2S
Molecular Weight 199.7 g/mol
CAS No. 1795471-95-2
Cat. No. B1445823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,4-thiazepane-1,1-dione hydrochloride
CAS1795471-95-2
Molecular FormulaC6H14ClNO2S
Molecular Weight199.7 g/mol
Structural Identifiers
SMILESCC1CNCCS(=O)(=O)C1.Cl
InChIInChI=1S/C6H13NO2S.ClH/c1-6-4-7-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H
InChIKeyJKOMRRXXJXGGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,4-thiazepane-1,1-dione hydrochloride (CAS 1795471-95-2): Technical Profile and Procurement Baseline


6-Methyl-1,4-thiazepane-1,1-dione hydrochloride (CAS 1795471-95-2) is a heterocyclic building block featuring a saturated seven-membered 1,4-thiazepane ring with a 6-methyl substituent and a 1,1-dioxide (sulfone) functionality, supplied as the hydrochloride salt. Its molecular formula is C₆H₁₄ClNO₂S with a molecular weight of 199.70 g/mol . The compound belongs to the 1,4-thiazepane-1,1-dioxide class, a scaffold recognized for its value in medicinal chemistry and fragment-based drug discovery due to its three-dimensional character and the presence of hydrogen bond donor/acceptor capabilities . The hydrochloride salt form is specifically designed to enhance aqueous solubility and facilitate handling in polar solvent systems relative to the free base [1].

Why 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride Cannot Be Substituted by Generic Analogs


Generic substitution among 1,4-thiazepane derivatives is precluded by the precise regiochemistry of the methyl group and the oxidation state of the sulfur atom. The 6-methyl substitution pattern on the 1,4-thiazepane-1,1-dione core creates a unique steric and electronic environment that is distinct from the 5-methyl, 7-methyl, or unsubstituted variants . Furthermore, the 1,1-dione (sulfone) oxidation state confers different physicochemical properties—including polarity, hydrogen-bonding capacity, and metabolic stability—compared to the corresponding sulfide or sulfoxide analogs . The hydrochloride salt form offers quantifiable advantages in aqueous solubility over the free base, which directly impacts handling, formulation, and reaction compatibility in polar media [1].

6-Methyl-1,4-thiazepane-1,1-dione hydrochloride: Quantitative Differentiation Evidence


Regiochemical Differentiation: 6-Methyl vs. 5-Methyl and 7-Methyl Substitution

The position of the methyl substituent on the 1,4-thiazepane ring is a critical determinant of molecular shape and potential target interactions. This compound features the methyl group at the 6-position, whereas commercial alternatives such as 5-methyl-1,4-thiazepane-1,1-dione (MW 163.24) and 7-methyl-1,4-thiazepane-1,1-dione (MW 163.24) position the methyl group at different ring carbons . This regioisomeric variation alters the three-dimensional conformation of the saturated seven-membered ring, a factor of paramount importance in fragment-based drug discovery where subtle shape changes dictate binding pocket complementarity .

Medicinal chemistry Fragment-based drug discovery Scaffold hopping

Oxidation State Differentiation: 1,1-Dioxide vs. Sulfide and Sulfoxide Analogs

The sulfur atom in the thiazepane ring exists in three possible oxidation states: sulfide (S, oxidation state −2), sulfoxide (S=O, oxidation state 0), and sulfone (S(=O)₂, oxidation state +2). This compound is the fully oxidized 1,1-dioxide (sulfone), whereas related compounds include 6-methyl-1,4-thiazepane (MW 131.24, sulfide) and 6-methyl-1,4-thiazepane-1-oxide (MW 147.24, sulfoxide) . The sulfone group increases molecular polarity, introduces strong hydrogen-bond acceptor capacity, and typically confers enhanced metabolic stability against oxidative enzymes compared to the sulfide and sulfoxide forms .

Physicochemical property optimization Metabolic stability Hydrogen bonding

Salt Form Differentiation: Hydrochloride vs. Free Base Solubility and Handling

The hydrochloride salt of 6-methyl-1,4-thiazepane-1,1-dione (MW 199.70) is specifically designed to improve aqueous solubility compared to the free base form, 6-methyl-1,4-thiazepane-1,1-dioxide (MW 163.24) . The protonated secondary amine in the hydrochloride salt enhances polarity and enables dissolution in water and polar organic solvents, facilitating handling, weighing, and use in aqueous reaction conditions. In contrast, the free base has limited water solubility and may require organic co-solvents for dissolution [1]. The molecular weight difference of 36.46 Da corresponds to the HCl moiety.

Aqueous solubility Formulation development Salt selection

Class-Wide Structural Scaffold Value: 1,4-Thiazepane-1,1-diones in Drug Discovery

The 1,4-thiazepane-1,1-dioxide scaffold, of which this compound is a 6-methyl substituted derivative, has been identified as a high-value three-dimensional fragment in medicinal chemistry . Saturated seven-membered heterocycles containing both nitrogen and sulfur atoms offer distinct conformational flexibility and a unique hydrogen-bonding profile compared to more common scaffolds such as piperidines, morpholines, or thiomorpholines . This scaffold has been incorporated into compounds exhibiting diverse biological activities including iNOS inhibition, TACE/MMP inhibition, and BRD4 bromodomain binding, underscoring its broad utility as a privileged structure [1].

Medicinal chemistry Fragment-based lead discovery Scaffold diversity

High-Impact Application Scenarios for 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride


Fragment-Based Drug Discovery (FBDL) Library Expansion

As a 3D fragment with a unique 6-methyl-1,4-thiazepane-1,1-dione core, this hydrochloride salt is ideally suited for expanding fragment screening libraries. Its regiospecific 6-methyl substitution and sulfone oxidation state provide a distinct three-dimensional shape and hydrogen-bonding profile that differentiates it from common six-membered heterocycles such as piperidines and morpholines, offering an opportunity to explore novel binding interactions and enhance scaffold diversity in early-stage hit identification .

Scaffold Hopping and Patent Diversification Campaigns

The 1,4-thiazepane-1,1-dioxide scaffold represents a less crowded region of chemical space compared to widely used saturated heterocycles. Incorporating the 6-methyl-1,4-thiazepane-1,1-dione core into lead optimization programs allows medicinal chemists to conduct scaffold-hopping exercises, potentially circumventing existing intellectual property while maintaining or improving biological activity profiles, as demonstrated by the scaffold's presence in iNOS and TACE/MMP inhibitors .

Aqueous-Compatible Synthetic Transformations

The hydrochloride salt form of this compound provides practical advantages in reactions requiring aqueous or polar solvent conditions. Unlike the free base, which may exhibit limited water solubility, the hydrochloride salt readily dissolves in water and polar organic solvents, enabling homogeneous reaction conditions for N-alkylation, sulfonamide formation, and other derivatization reactions commonly employed in medicinal chemistry workflows .

SAR Studies of Methyl Position and Oxidation State Effects

This compound serves as a defined reference point in structure-activity relationship (SAR) studies exploring the effects of methyl substitution position (6-methyl vs. 5-methyl vs. 7-methyl) and sulfur oxidation state (sulfone vs. sulfide vs. sulfoxide) on biological target engagement. Its well-defined 6-methyl-1,1-dioxide hydrochloride identity enables systematic evaluation of how subtle structural modifications impact potency, selectivity, and physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.